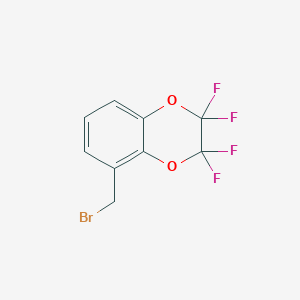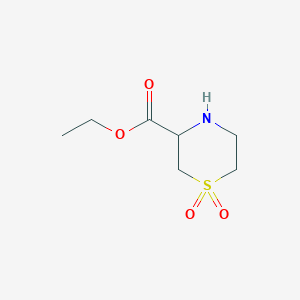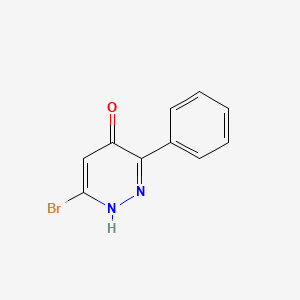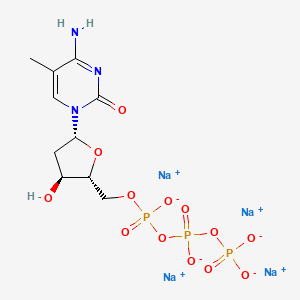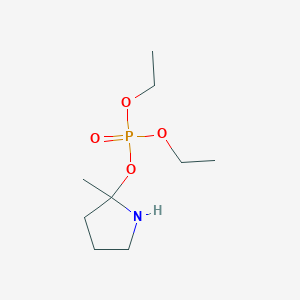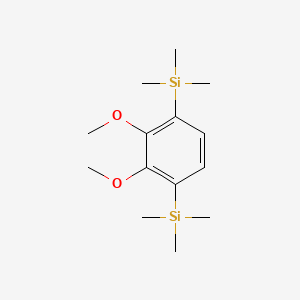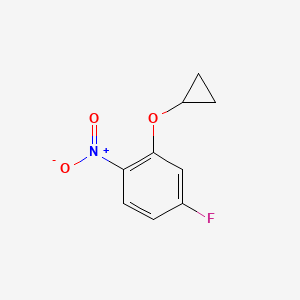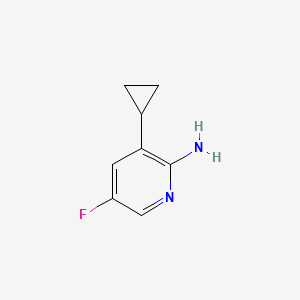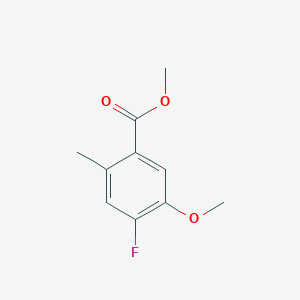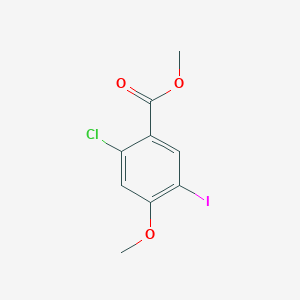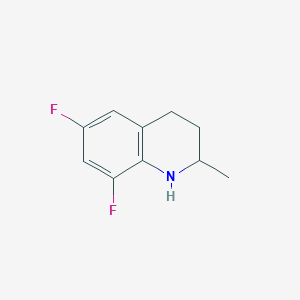
6,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is part of a broader class of fluorinated quinolines, which are known for their applications in medicinal chemistry, agriculture, and material science .
準備方法
The synthesis of 6,8-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of fluorinated anilines with appropriate aldehydes and organometallic reagents. One common method includes the reaction of 2,4-difluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . Industrial production methods often involve high-performance liquid chromatography for purification, using solvents like dichloromethane and water in specific ratios .
化学反応の分析
6,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen in the presence of a catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, can be carried out using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimalarial, antibacterial, and antiviral drugs due to its enhanced biological activity.
Agriculture: The compound is utilized in the formulation of pesticides and herbicides.
Material Science: It serves as a component in the production of liquid crystals and dyes.
作用機序
The mechanism of action of 6,8-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The fluorine atoms enhance its ability to inhibit enzymes and bind to specific receptors, leading to its biological effects. The exact pathways depend on the specific application, such as enzyme inhibition in antibacterial activity or receptor binding in antiviral applications .
類似化合物との比較
6,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific fluorination pattern, which distinguishes it from other fluorinated quinolines. Similar compounds include:
特性
分子式 |
C10H11F2N |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
6,8-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H11F2N/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h4-6,13H,2-3H2,1H3 |
InChIキー |
WTTFFMNAJFCWQQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(N1)C(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


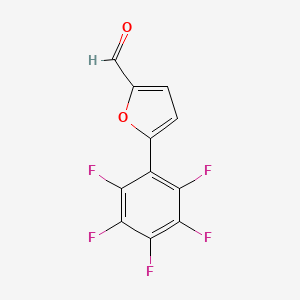
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
